5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile
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Overview
Description
5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile typically involves the following steps:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 2-chlorobenzyl group: This step usually involves nucleophilic substitution reactions.
Attachment of the o-tolyloxy group: This can be done through etherification reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
Oxidation products: May include quinones or other oxidized derivatives.
Reduction products: May include primary amines or other reduced forms.
Substitution products: May include halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-((2-Chlorobenzyl)amino)-2-((p-tolyloxy)methyl)oxazole-4-carbonitrile
- 5-((2-Bromobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile
- 5-((2-Chlorobenzyl)amino)-2-((m-tolyloxy)methyl)oxazole-4-carbonitrile
Uniqueness
The uniqueness of 5-((2-Chlorobenzyl)amino)-2-((o-tolyloxy)methyl)oxazole-4-carbonitrile lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H16ClN3O2 |
---|---|
Molecular Weight |
353.8 g/mol |
IUPAC Name |
5-[(2-chlorophenyl)methylamino]-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16ClN3O2/c1-13-6-2-5-9-17(13)24-12-18-23-16(10-21)19(25-18)22-11-14-7-3-4-8-15(14)20/h2-9,22H,11-12H2,1H3 |
InChI Key |
TWIHWMVOGUWKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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